N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of cysteine, an amino acid, and is often studied for its role in biochemical processes and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt typically involves the acetylation of L-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the desired product is obtained. Common reagents used in this synthesis include acetic anhydride for acetylation and ethylene oxide for the hydroxyethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, which can be further utilized in biochemical and pharmaceutical applications .
Scientific Research Applications
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes, particularly in the detoxification pathways involving glutathione.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in mitigating oxidative stress.
Mechanism of Action
The mechanism by which N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt exerts its effects involves its interaction with cellular thiol groups. It can act as a reducing agent, participating in redox reactions that protect cells from oxidative damage. The compound’s hydroxyethyl group allows it to interact with various molecular targets, enhancing its solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
- N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
- N-Acetyl-S-(2-hydroxypropyl)-L-cysteine
Uniqueness
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGHARKAPCCVFZ-ZCMDIHMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675525 |
Source
|
Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331896-18-4 |
Source
|
Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.